molecular formula C24H19ClO3 B3043049 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one CAS No. 720673-36-9

4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one

Cat. No. B3043049
CAS RN: 720673-36-9
M. Wt: 390.9 g/mol
InChI Key: JVTHXWMODKDQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one, also known as BMCMC, is a synthetic compound belonging to the class of flavonoids. This compound is widely used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one is not fully understood. However, it has been reported to inhibit the expression of various inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has been reported to induce the expression of various antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has also been reported to induce the expression of various antioxidant enzymes, which helps to reduce oxidative stress and prevent cellular damage. Additionally, 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has been shown to inhibit the migration and invasion of cancer cells, which helps to prevent cancer metastasis.

Advantages and Limitations for Lab Experiments

4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has been shown to possess various biochemical and physiological effects, which makes it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also some limitations to using 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one in lab experiments. For example, the mechanism of action of 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has been reported to have low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one. One possible direction is to further investigate the mechanism of action of 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one. This could involve studying the effects of 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one on various signaling pathways involved in inflammation and cancer. Another possible direction is to investigate the potential use of 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Finally, future studies could investigate the effects of 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one on other physiological processes, such as metabolism and immune function.

Scientific Research Applications

4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has been widely used in scientific research for its various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to induce apoptosis in cancer cells.

properties

IUPAC Name

4-benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO3/c1-15-12-22-19(14-21(15)25)20(13-16-6-4-3-5-7-16)23(24(26)28-22)17-8-10-18(27-2)11-9-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTHXWMODKDQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one
Reactant of Route 2
4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one
Reactant of Route 3
Reactant of Route 3
4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one
Reactant of Route 4
Reactant of Route 4
4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one
Reactant of Route 5
4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one
Reactant of Route 6
4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.